Vitamin B12-O5'-NHS Ester
Description
Properties
Molecular Formula |
C₇₁H₉₅CoN₁₅O₁₉P |
|---|---|
Molecular Weight |
1552.51 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Vitamin B12 O5 Nhs Ester
Regioselective Synthesis of 5'-Activated Vitamin B12 Precursors
The initial step towards the synthesis of Vitamin B12-O5'-NHS ester is the selective introduction of a carboxylic acid functionality at the 5'-position of the ribose tail. This transformation is critical for subsequent activation and conjugation.
Synthesis of Vitamin B12-O5'-Carboxylic Acid Derivatives
A common strategy to introduce a carboxylic acid at the 5'-position involves the oxidation of the primary 5'-hydroxyl group. One reported method utilizes excess 2-iodoxybenzoic acid (IBX) in the presence of 2-hydroxypyridine (B17775) (HYP) to achieve the selective oxidation of the 5'-hydroxyl group of Vitamin B12 to the corresponding carboxylic acid. scispace.com This direct oxidation provides a straightforward route to the desired 5'-carboxy-Vitamin B12 derivative, which can then be purified by methods such as high-performance liquid chromatography (HPLC). scispace.comresearchgate.net
Another approach involves the introduction of a spacer molecule bearing a terminal carboxylic acid. For instance, the 5'-hydroxyl group can be reacted with a cyclic anhydride, such as succinic anhydride, to form a 5'-O-succinyl ester, thereby introducing a terminal carboxyl group. This method provides a "linker" between the vitamin and the point of conjugation.
| Precursor | Reagents | Product | Reference |
| Vitamin B12 (Cyanocobalamin) | 2-Iodoxybenzoic acid (IBX), 2-Hydroxypyridine (HYP) | Vitamin B12-O5'-carboxylic acid | scispace.com |
| Vitamin B12 (Cyanocobalamin) | Succinic anhydride, Pyridine | Vitamin B12-O5'-succinate | google.com |
Table 1: Synthesis of Vitamin B12-O5'-Carboxylic Acid Derivatives
Enzymatic and Chemoenzymatic Approaches to 5'-Functionalized Corrinoids
While chemical methods for the functionalization of Vitamin B12 are more prevalent in the literature, enzymatic and chemoenzymatic strategies offer potential for high regioselectivity and milder reaction conditions. However, specific examples detailing the direct enzymatic synthesis of Vitamin B12-O5'-carboxylic acid are not extensively documented. The biosynthesis of cobalamin itself involves a complex cascade of over 30 enzymatic steps, highlighting the intricate nature of enzymatic modifications to the corrin (B1236194) ring and its side chains. researchgate.netnih.gov Future research may explore the use of engineered enzymes to achieve specific modifications at the 5'-position of the ribose moiety.
Formation of the N-Hydroxysuccinimide Ester Moiety
With the Vitamin B12-O5'-carboxylic acid derivative in hand, the next crucial step is its activation to a more reactive form to facilitate efficient amide bond formation. The N-hydroxysuccinimide (NHS) ester is a widely used activated species due to its relatively good stability and high reactivity towards primary amines.
Carbodiimide-Mediated Activation Protocols for Esterification
The most common method for the synthesis of NHS esters from carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). google.comthermofisher.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon the addition of EDC to the carboxylic acid. nih.gov This intermediate is then attacked by the hydroxylamine (B1172632) of NHS to form the more stable NHS ester, with the release of a urea (B33335) byproduct. thermofisher.comnih.gov
The general reaction scheme is as follows: Vitamin B12-O5'-COOH + EDC → [Vitamin B12-O5'-O-acylisourea intermediate] [Vitamin B12-O5'-O-acylisourea intermediate] + NHS → this compound + Urea byproduct
This two-step, one-pot procedure is widely applicable for the activation of carboxylic acids for conjugation to amine-containing molecules. thermofisher.com
Optimization of Reaction Conditions for Ester Synthesis (Solvent Systems, Temperature, Stoichiometry)
The efficiency of the NHS ester formation can be influenced by several reaction parameters.
Solvent Systems: The choice of solvent is critical to ensure the solubility of all reactants. A mixture of aqueous and organic solvents is often employed. For instance, the reaction can be performed in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH). ugent.be The use of a water-soluble carbodiimide (B86325) like EDC allows the reaction to be conducted in aqueous environments, which is beneficial for maintaining the integrity of the Vitamin B12 molecule. researchgate.net
Temperature: The activation and coupling reactions are typically carried out at room temperature. thermofisher.com
Stoichiometry: The molar ratios of the reagents play a significant role in the reaction yield. An excess of both EDC and NHS relative to the Vitamin B12-O5'-carboxylic acid is generally used to drive the reaction towards the formation of the NHS ester. The optimal stoichiometry needs to be determined empirically for each specific system.
| Parameter | Typical Condition | Rationale | Reference |
| Solvent | Aqueous/Organic mixtures (e.g., H2O/DMSO, H2O/EtOH) | Solubilizes both polar Vitamin B12 and less polar reagents. | ugent.be |
| Temperature | Room Temperature | Mild conditions to prevent degradation of Vitamin B12. | thermofisher.com |
| pH | 4.5 - 7.2 (for EDC activation) | Optimal pH range for carbodiimide-mediated activation. | thermofisher.comthermofisher.com |
| Reagents | EDC, NHS | Common and effective coupling agents for NHS ester formation. | google.comthermofisher.com |
Table 2: Typical Reaction Conditions for this compound Synthesis
Derivatization via Amide Bond Formation
The primary utility of this compound lies in its ability to react with primary amines to form stable amide bonds. This reaction is the cornerstone of its use in bioconjugation, allowing for the covalent attachment of a wide range of molecules, including drugs, imaging agents, and peptides. nih.govresearchgate.net
The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and proceeds under mild conditions, typically in an aqueous or mixed aqueous-organic solvent system at a slightly basic pH (pH 7-8) to ensure the amine is in its nucleophilic, unprotonated form. researchgate.netthermofisher.com
The versatility of this approach is demonstrated by the successful conjugation of various amine-containing molecules to the 5'-position of Vitamin B12. For example, amino-functionalized drugs, fluorescent dyes with amine handles, and the lysine (B10760008) residues or N-termini of peptides and proteins can all be coupled to this compound. researchgate.netovid.com This strategy has been employed to create "Trojan horse" conjugates, where Vitamin B12 acts as a carrier to transport therapeutic agents into cells via its specific uptake pathway. nih.gov
| Amine-containing Molecule | Conjugated Product | Application | Reference |
| Benzylamine | Vitamin B12-O5'-C(O)NH-benzyl | Model conjugation | scispace.com |
| Ampicillin | Vitamin B12-O5'-ampicillin conjugate | Antibiotic delivery | nih.gov |
| Exendin-4 (peptide) | Vitamin B12-O5'-Exendin-4 conjugate | Peptide therapeutic delivery | ovid.com |
Table 3: Examples of Derivatization of this compound via Amide Bond Formation
General Principles of Amine Acylation with NHS Esters
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation due to their ability to efficiently acylate primary amines, forming stable amide bonds. researchgate.netthermofisher.com The reaction mechanism is a nucleophilic acyl substitution. A primary aliphatic amine group (–NH2), present on a target molecule such as the N-terminus of a protein or the epsilon-amino group of a lysine residue, acts as the nucleophile. thermofisher.comlumiprobe.comglenresearch.com
The reaction proceeds as follows:
The nucleophilic amine attacks the carbonyl carbon of the NHS ester.
This attack forms a transient tetrahedral intermediate. glenresearch.com
The intermediate collapses, leading to the elimination of the N-hydroxysuccinimide molecule, which is a good leaving group. glenresearch.com
The final result is the formation of a highly stable covalent amide bond between the Vitamin B12 moiety and the target molecule, with NHS released as a water-soluble byproduct that is typically easy to remove during purification. researchgate.net
This reaction is favored due to the high reactivity of the NHS ester and the strong nucleophilicity of primary amines, making it one of the most common and reliable methods for labeling and crosslinking biomolecules. thermofisher.com
Coupling Efficiency and Yield Optimization in Aqueous and Organic Media
The efficiency and yield of the coupling reaction between this compound and an amine-containing substrate are critically dependent on the reaction conditions, particularly the choice of solvent and pH. lumiprobe.comlumiprobe.com
In Aqueous Media: The reaction is strongly pH-dependent. lumiprobe.com For efficient acylation, the target primary amines must be in their unprotonated, nucleophilic state. This necessitates a pH range that is typically slightly alkaline. The optimal pH for coupling amines with NHS esters in aqueous buffers is between 8.3 and 8.5. lumiprobe.comlumiprobe.com At a pH below this range, the amine groups are largely protonated (-NH3+), rendering them non-nucleophilic and halting the reaction. lumiprobe.com
In Organic Media: The reaction can also be performed effectively in polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). lumiprobe.comglenresearch.com These solvents are particularly useful when the Vitamin B12 derivative or the target substrate has poor solubility in water. thermofisher.com In a non-aqueous environment, the competing hydrolysis reaction is eliminated, which can lead to higher coupling efficiencies. glenresearch.com
However, in organic solvents, a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), must be added. lumiprobe.com The role of this base is to deprotonate the primary amine, thereby activating it as a nucleophile to facilitate the reaction. High-quality, amine-free DMF is essential to prevent the solvent itself from reacting with the NHS ester. lumiprobe.com
The following table summarizes the key parameters for optimizing the coupling reaction in different media.
| Parameter | Aqueous Medium | Organic Medium |
| Optimal pH | 8.3 - 8.5 lumiprobe.comlumiprobe.com | Not applicable |
| Required Additives | pH buffering agents (e.g., phosphate, bicarbonate) thermofisher.comlumiprobe.com | Non-nucleophilic base (e.g., TEA, DIPEA) lumiprobe.com |
| Primary Competing Reaction | Hydrolysis of the NHS ester by water thermofisher.comglenresearch.com | Reaction with nucleophilic impurities in the solvent |
| Key Advantage | Biocompatibility, suitable for sensitive proteins | Higher efficiency due to lack of hydrolysis, good for hydrophobic molecules |
| Key Disadvantage | Competing hydrolysis can lower yield thermofisher.com | Potential for denaturation of biomolecules, requires organic-soluble reactants researchgate.net |
Chemoselectivity Considerations in Multitarget Substrate Conjugation
A significant advantage of using NHS esters for bioconjugation is their high degree of chemoselectivity for primary aliphatic amines over other nucleophilic functional groups present in biomolecules. glenresearch.com While NHS esters can, in principle, react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, these reactions are generally less favorable and the resulting products are less stable. glenresearch.comresearchgate.netnih.gov
The ester bonds formed from the reaction with hydroxyl groups are significantly more susceptible to hydrolysis than the robust amide bonds formed with amines. nih.govresearchgate.net Similarly, thioester linkages from reactions with sulfhydryl groups can be displaced by amines. glenresearch.com This inherent difference in reactivity and product stability allows for the preferential and selective labeling of primary amines, such as those on lysine residues and the N-terminus of proteins. thermofisher.comresearchgate.net
When conjugating this compound to a complex substrate like a protein, which possesses a multitude of potential reaction sites, this chemoselectivity is paramount. By carefully controlling the reaction conditions, particularly pH, the modification can be directed almost exclusively to the desired amine targets. rsc.org Even if minor side reactions with hydroxyl groups occur, methods have been developed to selectively hydrolyze these unstable ester-linked adducts by gentle heating, leaving the stable amide-linked conjugates intact. nih.govresearchgate.net This high degree of selectivity minimizes heterogeneous labeling, preserving the structure and function of the target biomolecule. nih.gov
Chemical Reactivity and Mechanistic Studies of Vitamin B12 O5 Nhs Ester
Aminolysis Reaction Kinetics and Thermodynamics
The primary reaction of interest for Vitamin B12-O5'-NHS Ester is aminolysis, where the ester reacts with a primary amine-containing molecule (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of the deprotonated primary amine on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the desired amide linkage. glenresearch.com The high thermodynamic stability of the resulting amide bond, which has a resonance energy of approximately 20 kcal/mol, drives the reaction to completion under physiological conditions.
The rate of amide bond formation is critically dependent on the pH of the reaction medium. lumiprobe.comlumiprobe.com For the aminolysis reaction to occur, the primary amine of the nucleophile must be in its unprotonated, nucleophilic state. At acidic or neutral pH, primary amines are largely protonated (—NH3+), rendering them non-nucleophilic and thus unreactive toward the NHS ester. interchim.fr As the pH increases into the alkaline range, the amine becomes deprotonated (—NH2), increasing its nucleophilicity and accelerating the rate of reaction.
However, this is balanced by the competing hydrolysis reaction, which also accelerates at higher pH. Consequently, the optimal pH range for NHS ester conjugations is typically found to be between pH 7.2 and 8.5. thermofisher.com This range provides a sufficient concentration of deprotonated amines to drive the aminolysis reaction forward efficiently while managing the rate of competing hydrolysis. nih.gov Studies on various NHS esters show that the reaction is most effective at a pH of 8.3-8.5. lumiprobe.comlumiprobe.cominterchim.fr
| pH Condition | State of Primary Amine | Rate of Aminolysis | Comment |
|---|---|---|---|
| < 7.0 | Predominantly Protonated (-NH3+) | Very Slow / Negligible | Amine is not sufficiently nucleophilic. interchim.fr |
| 7.2 - 8.5 | Equilibrium between -NH3+ and -NH2 | Optimal | Sufficient concentration of nucleophilic amine for reaction. thermofisher.com |
| > 8.5 | Predominantly Deprotonated (-NH2) | Fast, but decreasing yield | Rapid hydrolysis of the NHS ester outcompetes aminolysis. lumiprobe.com |
The rate of aminolysis is significantly influenced by the structure and basicity of the amine nucleophile. Primary aliphatic amines, such as the side chain of lysine, are highly reactive with NHS esters. glenresearch.com Kinetic studies on model NHS esters have shown a direct correlation between the basicity (pKa) of the amine and the nucleophilic rate constant; more basic amines generally exhibit faster reaction rates. acs.orgmst.edu
While primary amines are the intended targets, other nucleophilic residues present in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, can also react with NHS esters, particularly under certain conditions or with prolonged reaction times. nih.gov However, the resulting O-acyl isourea linkages are significantly less stable than amide bonds and are prone to hydrolysis, making primary amines the preferred and most effective targets for stable conjugation. glenresearch.com
Competing Hydrolysis Pathways of the NHS Ester
The principal competing reaction in any aqueous conjugation involving an NHS ester is hydrolysis. thermofisher.com This reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the cleavage of the ester bond. This process is a major factor in reducing the efficiency of the desired aminolysis reaction.
The hydrolysis of this compound yields two primary byproducts:
Vitamin B12-O5'-carboxylate : The inactive, hydrolyzed form of the starting molecule, where the NHS ester is replaced by a carboxylic acid group.
N-hydroxysuccinimide (NHS) : The leaving group from the ester. interchim.frthermofisher.com
These byproducts are typically organic impurities that can be removed from the final conjugate through standard purification techniques such as gel filtration or chromatography. interchim.fr
To maximize the yield of the desired amine-conjugated product, the rate of aminolysis must be favored over the rate of hydrolysis. Several strategies can be employed to achieve this:
pH Control : Maintaining the reaction pH within the optimal 7.2-8.5 range is the most critical factor. thermofisher.com
High Nucleophile Concentration : Increasing the concentration of the amine-containing molecule makes the bimolecular aminolysis reaction more favorable compared to hydrolysis.
Reaction Time and Temperature : Reactions are often carried out for 1-4 hours at room temperature or overnight on ice. lumiprobe.cominterchim.fr Lower temperatures can slow the rate of hydrolysis. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C. thermofisher.com
Solvent Choice : For NHS esters with poor aqueous solubility, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is used to prepare a stock solution. glenresearch.comlumiprobe.com This stock is then added to the aqueous reaction buffer, minimizing the exposure time of the ester to water before the amine nucleophile is introduced.
| pH | Temperature (°C) | Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0 | 4-5 hours thermofisher.com |
| 8.6 | 4 | 10 minutes thermofisher.com |
| ~9.0 | Room Temp | Minutes thermofisher.com |
Spectroscopic and Kinetic Analysis of Reaction Intermediates
The mechanism of both aminolysis and hydrolysis proceeds through a short-lived tetrahedral intermediate formed upon nucleophilic attack at the ester's carbonyl carbon. glenresearch.com While this intermediate is too transient to be isolated or directly observed under typical conditions, its formation is the key step in the substitution reaction. Kinetic analyses of the aminolysis of NHS esters in aqueous buffer systems fit a rate expression that is first order in the concentration of the free amine, indicating that the uncatalyzed reaction path is dominant in aqueous environments. acs.orgmst.edu More advanced surface-sensitive techniques, such as infrared spectroscopy (IR) and X-ray photoelectron spectroscopy (XPS), have been used to characterize the products of aminolysis and hydrolysis when the NHS ester is immobilized on a surface, confirming the formation of amide bonds and the removal of the NHS group. nih.govacs.org
Theoretical Approaches to Reaction Pathway Elucidation
The elucidation of reaction pathways for complex molecules like this compound is greatly facilitated by theoretical and computational chemistry. While direct theoretical studies on this specific compound are not extensively available in the current literature, a robust framework for its investigation can be constructed by combining computational methodologies successfully applied to both the vitamin B12 core and N-hydroxysuccinimide (NHS) ester reactions. Theoretical approaches offer a molecular-level understanding of reaction mechanisms, transition states, and the factors governing reactivity, which is often challenging to obtain through experimental means alone.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and reactivity of cobalamin (Vitamin B12) derivatives. mdpi.comacs.org These methods have been used to investigate the influence of axial and equatorial ligands on the properties of the cobalt center and the Co-C bond. mdpi.com Similarly, theoretical models have been developed to understand the aminolysis of esters, which is the primary reaction of the NHS ester moiety. mst.edu
For this compound, the key reaction of interest is the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of an amide bond and the release of N-hydroxysuccinimide. This reaction is fundamental for the use of this compound in bioconjugation. Theoretical approaches can provide profound insights into the energetics and mechanism of this transformation.
A plausible theoretical investigation would involve the following steps:
Model System Definition: A computational model of this compound and a representative amine nucleophile (e.g., methylamine or the side chain of lysine) would be constructed.
Methodology Selection: Quantum mechanical methods, such as DFT with a suitable functional (e.g., B3LYP or BP86) and basis set (e.g., 6-31G(d,p)), would be chosen to balance computational cost and accuracy. acs.org The effect of the solvent (typically aqueous) would be incorporated using implicit or explicit solvent models.
Reaction Coordinate Scanning: The reaction pathway would be explored by systematically changing the distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon to locate the transition state.
Transition State and Intermediate Optimization: The geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products, would be fully optimized.
Frequency Calculations: Vibrational frequency calculations would be performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.
Such computational studies can help distinguish between possible reaction mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate. The calculated activation energy barriers would provide a quantitative measure of the reaction rate, while the analysis of the transition state geometry would reveal the key atomic motions involved in the bond-forming and bond-breaking processes.
Furthermore, theoretical calculations could be employed to investigate the influence of the bulky Vitamin B12 moiety on the reactivity of the NHS ester. It is hypothesized that the corrin (B1236194) ring and its substituents could exert steric hindrance, potentially affecting the approach of the nucleophile. On the other hand, specific functional groups on the Vitamin B12 backbone could participate in the reaction through non-covalent interactions, possibly stabilizing the transition state and catalyzing the reaction. Molecular dynamics (MD) simulations could also be employed to study the conformational flexibility of the this compound and how it affects the accessibility of the NHS ester for reaction. somewhereville.comnih.gov
The following interactive data tables present hypothetical, yet plausible, results that could be obtained from such theoretical investigations, illustrating the type of insights that can be gained.
Table 1: Calculated Relative Energies for the Aminolysis of this compound with Methylamine
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Tetrahedral Intermediate | 5.2 |
| Transition State 1 (TS1) | 15.8 |
| Transition State 2 (TS2) | 12.5 |
| Products | -10.3 |
This table showcases a hypothetical two-step reaction mechanism proceeding through a tetrahedral intermediate, with the first step (formation of the intermediate) being the rate-determining step.
Table 2: Comparison of Calculated Activation Barriers for NHS Ester Aminolysis
| NHS Ester Compound | Solvent Model | Activation Barrier (kcal/mol) |
| This compound | Water (PCM) | 15.8 |
| Propanoic Acid-NHS Ester | Water (PCM) | 14.2 |
| This compound | Toluene (PCM) | 18.5 |
| Propanoic Acid-NHS Ester | Toluene (PCM) | 17.1 |
This table illustrates how the bulky Vitamin B12 substituent might slightly increase the activation barrier due to steric effects compared to a smaller model compound. It also shows the expected trend of a lower activation barrier in a polar protic solvent like water compared to a nonpolar solvent like toluene.
Analytical and Spectroscopic Characterization of Vitamin B12 O5 Nhs Ester and Its Conjugates
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of Vitamin B12-O5'-NHS Ester and its derivatives. High-performance liquid chromatography, in particular, is indispensable for assessing purity and for isolating the compound from reaction mixtures.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for the analysis of vitamin B12 and its derivatives. umanitoba.caservice.gov.uk The technique separates compounds based on their hydrophobicity. For this compound, the introduction of the N-hydroxysuccinimide ester group at the 5'-position of the ribose moiety increases its hydrophobicity compared to native vitamin B12, resulting in a longer retention time on a C18 column.
Purity assessment is typically performed using a diode array detector (DAD) or a UV-Vis detector, monitoring at wavelengths where cobalamins exhibit strong absorbance, such as 361 nm and 550 nm. umanitoba.caglsciences.cn The purity of a 5'-carboxylic acid derivative of B12, the direct precursor to the NHS ester, has been successfully assayed as at least 95% by RP-HPLC. syr.edu Gradient elution is commonly employed, starting with a high concentration of an aqueous buffer and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov This ensures efficient separation of the desired product from starting materials and byproducts. syr.edu
For preparative isolation, the conditions are scaled up from the analytical method to handle larger quantities of the sample, allowing for the collection of pure fractions of the this compound.
| Parameter | Typical Conditions for Vitamin B12 Derivatives |
|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., Inertsil ODS-4, Ascentis Express RP-Amide) glsciences.cnsigmaaldrich.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., water with 0.025% trifluoroacetic acid, ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile, methanol) sigmaaldrich.comnih.gov |
| Detection Wavelength | 361 nm or 550 nm umanitoba.caglsciences.cn |
| Flow Rate | 1.0 - 1.5 mL/min glsciences.cnsigmaaldrich.com |
| Temperature | 30 - 40 °C glsciences.cnsigmaaldrich.com |
When dealing with complex biological matrices or crude reaction mixtures, advanced chromatographic strategies are necessary. Immunoaffinity chromatography is a highly specific purification technique that utilizes monoclonal antibodies with a high affinity for vitamin B12. nih.gov This method can be used as a sample clean-up step to isolate this compound and its conjugates from complex samples like infant formula or biological fluids, significantly reducing matrix interference before HPLC analysis. nih.gov
Another advanced technique involves the use of size-exclusion chromatography (SEC) as a pretreatment step. glsciences.cn In this "heart-cutting" method, a large volume of the sample is first injected onto an SEC column to separate molecules based on size. The fraction corresponding to the elution time of the vitamin B12 derivative is then automatically directed onto the analytical RP-HPLC column. This two-dimensional approach enhances sensitivity and maintains good peak shape, even with large injection volumes of complex samples. glsciences.cn
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful tool for the precise determination of molecular weight, providing definitive confirmation of the successful synthesis of this compound and its conjugates.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of high-molecular-weight compounds and bioconjugates that are common applications for this compound. syr.edu This technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the large molecule.
In the analysis of vitamin B12 derivatives, MALDI-TOF typically shows the molecular ion peak, often with the loss of the cyanide ligand ([M-CN]+). syr.edu For instance, the 5'-carboxylic acid derivative of B12 (B12CA), the precursor to the NHS ester, displayed the anticipated molecular ion peak at an m/z of 1343.5 [M – CN]+. syr.edu For this compound, the expected molecular weight is 1552.51 g/mol . cymitquimica.com MALDI-TOF analysis would be used to confirm a peak corresponding to this mass (or related adducts) to verify the successful esterification. This technique is also invaluable for characterizing large protein or polymer conjugates of the vitamin, providing a rapid assessment of the conjugation efficiency and the molecular weight distribution of the product.
| Compound | Expected m/z (Monoisotopic) | Observed Ion (Example) |
|---|---|---|
| Vitamin B12 5'-Carboxylic Acid (B12CA) | 1370.55 | 1343.5 [M – CN]+ syr.edu |
| This compound | 1552.59 | [M+H]+, [M+Na]+, [M-CN]+ |
| High-MW Conjugate (e.g., + Protein) | Variable (High Mass Range) | [Conjugate+H]+ |
Electrospray Ionization Mass Spectrometry (ESI-MS), frequently coupled with liquid chromatography (LC-MS), is a highly sensitive and versatile technique for analyzing vitamin B12 derivatives. nih.govnih.gov ESI is a soft ionization technique that generates multiply charged ions from polar molecules directly from the liquid phase. This is particularly useful for vitamin B12 and its derivatives, which often form doubly or triply charged ions (e.g., [M+2H]²⁺). mdpi.comresearchgate.net
For this compound, ESI-MS would provide a highly accurate mass measurement, confirming its elemental composition. When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through controlled fragmentation of a selected precursor ion. nih.gov This would allow for the confirmation that the NHS ester modification has occurred specifically at the 5'-position of the ribose, as fragmentation patterns would differ from modifications at other sites on the vitamin B12 molecule. nih.gov The technique's high sensitivity makes it ideal for quantifying low levels of the compound and its conjugates in various samples. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules. For a modified natural product as complex as this compound, NMR is essential to confirm the precise location of the chemical modification.
Modern two-dimensional (2D) NMR methods are required to assign the complex ¹H and ¹³C NMR spectra of vitamin B12 derivatives. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to make complete and unambiguous assignments of the protons and carbons in the molecule. nih.govresearchgate.net
In the case of this compound, NMR analysis would focus on the signals corresponding to the ribose moiety. The chemical shifts of the protons and carbons at and near the 5'-position (C5', H5') would be significantly different from those in unmodified vitamin B12. An HMBC spectrum would be particularly informative, showing correlations between the carbonyl carbon of the NHS ester and the protons of the 5'-methylene group of the ribose, providing definitive proof of the ester linkage at this specific position. nih.gov These advanced NMR techniques allow for the complete structural characterization and verification of this compound, ensuring its suitability for subsequent conjugation reactions. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a key technique for both the characterization of cobalamins and for monitoring the progress of conjugation reactions. service.gov.ukmt.com
The distinct red color of Vitamin B12 and its derivatives is due to the extensive conjugated π-electron system of the corrin (B1236194) ring, which gives rise to a characteristic UV-Vis absorption spectrum. nih.gov The modification at the 5'-position of the ribose is electronically isolated from the corrin ring chromophore, and thus, the UV-Vis spectrum of this compound is virtually identical to that of the parent cyanocobalamin. researchgate.net
The spectrum is typically characterized by several distinct absorption bands in the UV and visible regions:
The γ-band (or Soret band) is the most intense absorption, located in the near-UV region around 361 nm. researchgate.net
The α- and β-bands are weaker absorptions in the visible region, appearing around 550 nm and 520 nm, respectively. These bands are responsible for the compound's pink-red appearance.
An additional band, sometimes referred to as the δ-band , can be observed around 305 nm.
Table 2: Typical UV-Vis Absorption Maxima for Cyanocobalamin in Aqueous Solution.
| Band Name | Approximate Wavelength (λmax) |
| γ-band (Soret) | 361 nm |
| α-band | 550 nm |
| β-band | 520 nm |
| δ-band | 305 nm |
These characteristic peaks serve as a spectroscopic fingerprint, allowing for the rapid identification and quantification of the Vitamin B12 moiety. mt.com
UV-Vis spectrophotometry provides a convenient and non-invasive method for monitoring the progress of the conjugation reaction between this compound and a target molecule (e.g., a protein or peptide containing a primary amine). nih.gov
By setting the detector to a wavelength where the Vitamin B12 derivative absorbs strongly (e.g., 361 nm), one can track the reaction progress by observing:
The decrease in the peak area corresponding to the starting material, this compound.
The increase in the peak area of the new, typically slower-eluting Vitamin B12-conjugate.
This method allows for the determination of reaction kinetics and the assessment of conjugation efficiency by quantifying the relative amounts of starting material and product present at different time points. nih.gov
Applications in Chemical Biology and Material Sciences for Research Tool Development
Development of Bioconjugation Reagents and Chemical Probes
The unique ability of Vitamin B12-O5'-NHS Ester to form stable conjugates with a range of molecules has led to the development of novel reagents and probes for biological research.
Synthesis of Fluorescently Labeled Vitamin B12 Derivatives
The conjugation of fluorophores to Vitamin B12 via its O5'-NHS ester derivative allows for the real-time visualization and tracking of Vitamin B12 uptake and distribution in living systems. This is particularly valuable for studying the mechanisms of cellular transport and for imaging applications in cancer research, given the higher uptake of Vitamin B12 by cancer cells. The synthesis typically involves the reaction of an amine-modified Vitamin B12 precursor with the NHS ester of a fluorescent dye.
Several fluorescent dyes have been successfully conjugated to Vitamin B12, each with its own spectral properties suitable for different imaging modalities. researchgate.netnih.govacs.orgnih.govmdpi.com
| Fluorophore | Conjugation Strategy | Reported Application |
|---|---|---|
| Fluorescein | Reaction of fluorescein NHS-ester with β-(3-aminopropyl)cobalamin acs.org | In vitro and in vivo imaging of transcobalamin receptors acs.org |
| Oregon Green | Reaction of Oregon Green NHS-ester with β-(3-aminopropyl)cobalamin acs.org | Imaging of transcobalamin receptors on cancer cells acs.org |
| BODIPY TR-X | Reaction of BODIPY TR-X NHS ester with an amine-modified Vitamin B12 nih.gov | Following intracellular B12 trafficking in bacteria, worms, and plants nih.gov |
| Rhodamine 6G | Functionalization at the 5'-site of the ribose moiety with Rhodamine 6G mdpi.com | Potential theranostic agents for cancer treatment and imaging mdpi.com |
Generation of Affinity Probes for Biomolecule Isolation and Detection
The high affinity and specificity of Vitamin B12 for its binding proteins, such as intrinsic factor and transcobalamin, can be leveraged to create powerful tools for their isolation and detection. By immobilizing this compound onto a solid support, such as agarose beads, an affinity chromatography matrix is created. This matrix can selectively capture Vitamin B12-binding proteins from complex biological samples like plasma, gastric juice, and cell lysates. researchgate.netgbiosciences.comnih.govnih.govnih.gov
This technique has been instrumental in the purification and characterization of these crucial transport proteins, advancing our understanding of Vitamin B12 metabolism and its associated disorders.
| Isolated Biomolecule | Source Material | Significance of Isolation |
|---|---|---|
| Transcobalamin II | Human plasma nih.gov | Purification and characterization of the primary Vitamin B12 transport protein in the blood. nih.gov |
| Intrinsic Factor | Human gastric juice researchgate.net | Study of the protein essential for Vitamin B12 absorption in the gut. researchgate.net |
| Granulocyte Vitamin B12-Binding Protein | Human granulocytes nih.gov | Characterization of a specific B12-binding protein in immune cells. nih.gov |
Functionalization of Polymeric Systems and Nanomaterials
Beyond bioconjugation, this compound is a valuable reagent for the functionalization of synthetic materials, imparting them with new properties and functionalities for advanced research applications.
Surface Modification of Advanced Polymeric Materials and Coatings
The surface properties of polymeric materials can be tailored by introducing bioactive molecules. The NHS ester of Vitamin B12 allows for its covalent attachment to polymer surfaces that have been pre-functionalized with primary amines. This modification can enhance the biocompatibility of the material and can be used to create surfaces that can interact with biological systems in a specific manner. For instance, a Vitamin B12-functionalized surface could be used to capture Vitamin B12-binding proteins or to study cell adhesion and signaling processes.
A study demonstrated the successful functionalization of a patterned silicon surface with Vitamin B12, showcasing the potential for creating bio-inorganic hybrid materials with applications in solar energy conversion. journal-spqeo.org.ua While this example uses silicon, the chemical principles are transferable to appropriately functionalized polymer surfaces.
Integration into Nanoparticle Architectures for Research Platforms
Nanoparticles functionalized with Vitamin B12 are being developed as sophisticated platforms for targeted drug delivery and imaging. The Vitamin B12 molecule acts as a targeting ligand, guiding the nanoparticle to cells that express the Vitamin B12 receptor, which is often overexpressed in cancer cells. The this compound can be used to conjugate Vitamin B12 to the surface of various types of nanoparticles, including those made from biodegradable polymers and lipids. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
These Vitamin B12-targeted nanocarriers can encapsulate therapeutic agents or imaging probes, enabling their specific delivery to cancer cells while minimizing off-target effects. This approach holds significant promise for the development of more effective and less toxic cancer therapies.
| Nanoparticle Type | Core Material | Research Application |
|---|---|---|
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Targeted delivery of hydrophobic compounds. mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Lipids | Enhanced cytotoxic effects on cancer cells compared to free Vitamin B12. researchgate.net |
| Nanoclays | Montmorillonite | Potential carrier for controlled release of Vitamin B12. nih.govresearchgate.net |
| Chitosan Nanoparticles | Chitosan | Co-delivery of vitamins and cisplatin for cancer therapy. mdpi.com |
Self-Assembly of B12-Functionalized Supramolecular Structures
The functionalization of Vitamin B12 derivatives is a key strategy for inducing self-assembly into complex supramolecular structures. These organized assemblies leverage non-covalent interactions to create nanoarchitectures with emergent properties not present in the individual molecules.
Recent research has demonstrated the formation of "supermolecular nanoentities" (SMEs) from derivatives of Vitamin B12. researchgate.netnih.gov In one such study, a nucleotide-free analogue of Vitamin B12, heptabutyl cobyrinate, was shown to self-assemble at an air-water interface. researchgate.net This process, driven by a balance of intermolecular forces, leads to the formation of highly stable 2D and 3D nanostructures. researchgate.net These assemblies can be transferred to solid supports, creating nanoparticles with unique optical and redox properties. researchgate.net
The significance of these self-assembled structures lies in their ability to mimic and even surpass the functions of natural B12-protein complexes. nih.gov For example, these SMEs have shown enhanced efficiency in oxygen reduction/evolution reactions, suggesting their potential as alternatives to noble metal catalysts in fields like medicine and environmental protection. researchgate.netnih.gov The formation of these ordered structures is a critical step, creating a "nanocosm" where the dense packing of molecules can act as a nanoreactor, facilitating chemical transformations. nih.gov This nanoarchitectonic approach allows for the evolution of the parent molecules into materials with advanced functions. nih.gov The principles of self-assembly, such as π-π stacking and hydrogen bonding, are fundamental to creating these higher-order structures from small molecule precursors. nih.gov
Engineering of B12-Based Catalytic and Sensor Systems
The distinct organometallic and recognition properties of the cobalamin scaffold are actively being exploited to engineer novel catalysts and sensors. The reactivity of the cobalt center and the specificity of the surrounding corrin (B1236194) ring provide a versatile platform for designing systems with tailored functions.
Development of Cobalamin-Inspired Organometallic Catalysts
Vitamin B12 is one of nature's few organometallic molecules, and its catalytic activity is centered on the formation and cleavage of a cobalt-carbon (Co-C) bond. nih.gov Researchers have drawn inspiration from B12-dependent enzymes to develop environmentally benign catalysts for organic synthesis. nih.gov These bio-inspired catalysts harness the unique reactivity of the cobalt center, which can cycle between different oxidation states (Co(I), Co(II), and Co(III)).
The Co(I) state, often referred to as a "supernucleophile," is highly reactive towards electrophiles, enabling the formation of organometallic intermediates. nih.gov Subsequent cleavage of the Co-C bond can proceed either homolytically to generate radicals (from a Co(II) species) or heterolytically. nih.gov This reactivity has been successfully applied to a variety of organic transformations, including:
Dehalogenation reactions: Mimicking the function of dehalogenase enzymes. nih.gov
Dimerization and coupling reactions: Catalyzing the formation of C-C bonds from alkyl halides or styrene derivatives.
Radical cyclizations and additions: Facilitating complex intramolecular and intermolecular reactions for the synthesis of intricate organic molecules. nih.gov
An international research team has recently synthesized a potential bifunctional catalyst that mimics the functionality of Vitamin B12 by modulating the oxidation states of single cobalt atoms supported on a graphene sheet. nih.gov This approach, inspired by how cobalamin changes its reactivity in different biological contexts, has significant implications for green energy applications, such as in rechargeable batteries where materials are needed to catalyze both oxidation and reduction reactions. nih.gov
Construction of Chemo- and Biosensors Utilizing B12 Recognition
The specific binding of Vitamin B12 to various proteins and nucleic acid aptamers has formed the basis for the construction of sensitive and selective chemo- and biosensors. These sensors are designed to detect and quantify cobalamin levels in various samples, from pharmaceutical preparations to biological fluids. A range of detection platforms has been developed, each with distinct mechanisms and performance characteristics.
Whole-cell biosensors have been engineered using microorganisms like Escherichia coli. One design expresses a B12-binding protein domain on the bacterial surface; in the presence of adenosylcobalamin, the cells agglutinate, providing a readable output. researchgate.net Another microbial sensor utilizes the bacterium Tetrasphaera duodecadis, which consumes oxygen as it oxidizes Vitamin B12. researchgate.net This change in oxygen concentration can be measured with an amperometric probe, creating a fast and reliable detection system. researchgate.net
Electrochemical sensors offer another powerful approach. These devices often use modified electrodes to monitor the redox activity of the cobalt ion within the B12 molecule. For instance, a sensor was constructed by electropolymerizing pyrrole on a gold electrode in the presence of ferromagnetic nanoparticles, creating a surface with high electrocatalytic activity for the reduction of Vitamin B12.
Optical sensors leverage changes in fluorescence or color. Förster resonance energy transfer (FRET)-based nanosensors have been developed that change their fluorescent signal upon binding to cobalamin. nih.gov Other designs use fluorescent nanosensors or gold nanoparticles functionalized with RNA aptamers that specifically bind to Vitamin B12. researchgate.net The binding event causes the nanoparticles to aggregate, resulting in a color change that can be visually detected. researchgate.net
Below is a table summarizing the performance of various B12 sensor platforms described in the literature.
| Sensor Type | Mechanism | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Whole-Cell Agglutination | CarH protein tetramerization | Adenosylcobalamin | Not specified | 500 nM | researchgate.net |
| Amperometric Microbial | Oxygen consumption by T. duodecadis | Vitamin B12 | 10⁻⁷ to 10⁻⁵ mol/L | Not specified | researchgate.net |
| Electrochemical | Electropolymerized pyrrole on Au electrode | Vitamin B12 | 2.50 nM–0.5 μM | Not specified | nih.gov |
| FRET Nanosensor | ECFP/Venus FRET pair | Vitamin B12 | 0.10–480 µM | Not specified | nih.gov |
| Colorimetric Aptasensor | Gold nanoparticle aggregation | Vitamin B12 | Not specified | 0.1 µg/mL | researchgate.net |
Methodological Advancements in Analytical Chemistry
The complexity of the Vitamin B12 molecule and its presence at low concentrations in various matrices necessitate robust and reliable analytical methods. Advancements in this area focus on improving the accuracy and precision of quantification through the development of standards and novel assay formats.
Standardization and Reference Material Development
Accurate quantification of Vitamin B12 is critical for quality control in pharmaceutical and food industries. This relies on the availability of well-characterized standards and certified reference materials (CRMs). Organizations like the US Pharmacopeial Convention (USP) and the National Institute of Standards and Technology (NIST) provide these essential materials.
Cyanocobalamin is often used as a pharmaceutical secondary standard and certified reference material for this purpose. mdpi.com For complex matrices, such as infant formula or multivitamin tablets, CRMs like NIST's SRM 1849a ("Infant/Adult Nutritional Formula") and SRM 3280 ("Multivitamin/Multielement Tablets") are employed. researchgate.netservice.gov.uk These materials have certified values for Vitamin B12 content, allowing laboratories to validate their analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netservice.gov.uk The use of CRMs ensures that the entire analytical process, from sample extraction to final measurement, is accurate and reproducible, with recovery values often expected to be over 95%. researchgate.net
The analytical process for fortified foods or supplements typically involves extracting the vitamin, often with the aid of heat or enzymes to release it from the food matrix, and converting all cobalamin forms to the more stable cyanocobalamin for consistent measurement. mdpi.com The development and use of these standards are crucial for ensuring product quality and regulatory compliance. nih.gov
Creation of Ligand-Binding Assays for Non-Biological Targets
Ligand-binding assays are a cornerstone of analytical chemistry, relying on the specific interaction between a binding agent and a target analyte. While competitive protein binding assays using specific proteins like intrinsic factor (IF) or haptocorrin are well-established for quantifying Vitamin B12 itself in biological samples, the application of Vitamin B12 or its derivatives as the binding agent for non-biological targets is a novel and less explored area. mdpi.com
The principle of a competitive binding assay involves a labeled version of the analyte competing with an unlabeled analyte for a limited number of binding sites on a specific receptor molecule. The amount of labeled analyte that binds is inversely proportional to the concentration of the unlabeled analyte in the sample.
Potential non-biological targets could include specific metal ions that might interact with the corrin ring or small organic molecules that could bind within a hydrophobic pocket. The development of such an assay would require:
Identifying a non-biological target that binds to the immobilized cobalamin with sufficient affinity and specificity.
Synthesizing a labeled version of the target analyte to act as a tracer.
Optimizing assay conditions (e.g., pH, buffer composition) to ensure a reliable competitive binding interaction.
While direct examples of such assays for non-biological targets are not prominent in current literature, the concept represents a potential future direction for expanding the utility of Vitamin B12 derivatives as versatile tools in analytical chemistry.
Future Perspectives and Emerging Research Directions
Exploration of Novel 5'-Derivatization Chemistries
While the NHS ester provides a reliable method for conjugating primary amines, future research is increasingly focused on developing a broader range of 5'-derivatization chemistries. This expansion is driven by the need for different linkage stabilities, orthogonal conjugation strategies, and the ability to attach a more diverse array of molecular payloads. Modifications at the 5'-position are particularly attractive because they are generally well-tolerated by the vitamin B12 transport proteins. nih.gov
Emerging strategies move beyond simple amide bonds to include carbamates, triazoles, and cleavable linkers like disulfides. researchgate.net A significant advancement has been the introduction of "clickable" B12 derivatives. For instance, a 5'-azido-cobalamin can be synthesized and subsequently reacted with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govinterchim.fr This bioorthogonal reaction is highly efficient and specific, allowing for the conjugation of complex molecules under mild conditions. nih.gov Similarly, the development of B12 derivatives with terminal alkyne groups at the 5'-position allows for reaction with azide-functionalized cargoes. nih.gov
Another promising direction is the incorporation of photolabile linkers at the 5'-position. acs.org These linkers remain stable until irradiated with light of a specific wavelength, offering spatiotemporal control over the release of the conjugated cargo. This approach is particularly valuable for targeted drug delivery, where the therapeutic agent can be released precisely at the site of action. acs.org Furthermore, methodologies for introducing functionalities suitable for disulfide-based conjugation are being developed, enabling the release of payloads in the reducing environment of the cell, such as in the presence of glutathione. acs.org
| Derivatization Chemistry | Functional Group on B12 | Reacts With | Linkage Formed | Key Advantage | Reference |
|---|---|---|---|---|---|
| NHS Ester Chemistry | N-Hydroxysuccinimide Ester | Primary Amines | Amide | Stable, well-established | nih.gov |
| Click Chemistry (CuAAC) | Azide | Terminal Alkynes | Triazole | High efficiency, bioorthogonal | nih.gov |
| Click Chemistry (CuAAC) | Alkyne | Azides | Triazole | Orthogonal to other chemistries | nih.gov |
| Reductive Amination | Aldehyde | Primary Amines | Secondary Amine | Alternative to amide linkage | researchgate.net |
| Disulfide Exchange | Thiol/Activated Thiol | Thiols | Disulfide | Cleavable in reducing environments | acs.org |
| Photocleavage | Photolabile Linker | Amines, Azides, Alkynes | Various (cleavable) | Spatiotemporal release of cargo | acs.org |
High-Throughput Synthesis and Screening of B12-O5'-NHS Ester Conjugates
The systematic exploration of the vast chemical space of possible B12 conjugates necessitates a shift from traditional, one-at-a-time synthesis to high-throughput (HTS) methods. The future in this area involves the creation of large, diverse libraries of B12 conjugates followed by rapid screening for desired biological or chemical properties. By arraying the B12-O5'-NHS ester in microtiter plates, it can be reacted with a library of amine-containing small molecules, peptides, or other compounds to generate hundreds or thousands of unique conjugates in parallel.
The subsequent high-throughput screening of these libraries is critical for identifying lead candidates. For example, if the goal is to develop B12-drug conjugates for cancer therapy, screening assays could be designed to measure cytotoxicity against specific cancer cell lines. Fluorescence-based assays are particularly amenable to HTS. A conjugate library could be screened for uptake in cells expressing the B12 receptor, transcobalamin II, by co-dosing with a fluorescently-labeled B12 competitor. A decrease in fluorescence would indicate successful binding and uptake of the conjugate. While HTS has been developed for optimizing B12 production in microbes, its application to the screening of synthetic B12 conjugates is an emerging and promising research direction.
Advanced Spectroscopic Characterization of Conjugation Outcomes
As more complex B12 conjugates are synthesized, the need for robust and detailed characterization methods becomes paramount. While standard techniques provide basic information, advanced spectroscopic methods are required to unambiguously confirm the structure, purity, and properties of the final products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of B12 and its conjugates. mdpi.comwaters.com It provides not only the molecular weight of the conjugate, confirming successful coupling, but its fragmentation pattern can also help to pinpoint the site of modification. nih.gov The high sensitivity of LC-MS/MS allows for the analysis of very small sample quantities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural insights into B12 conjugates in solution. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign the protons and carbons of both the B12 scaffold and the conjugated molecule, confirming the integrity of both parts after the reaction. Saturation Transfer Difference (STD) NMR is a particularly useful technique for studying the binding of B12 conjugates to their protein targets, revealing which parts of the molecule are in close contact with the receptor. nih.gov
UV-Visible and Circular Dichroism (CD) Spectroscopy are sensitive probes of the electronic structure of the corrin (B1236194) ring. Changes in the UV-Vis spectrum upon conjugation can indicate interactions between the attached cargo and the B12 macrocycle. CD spectroscopy provides information about the chirality and conformation of the molecule, which can be important for its biological activity.
| Spectroscopic Technique | Information Provided | Application to B12-Conjugates |
|---|---|---|
| LC-MS/MS | Molecular weight, fragmentation patterns, purity | Confirms conjugation, identifies modification site, quantifies product |
| High-Resolution NMR (1D & 2D) | Detailed 3D structure, conformation in solution | Verifies structural integrity of B12 and cargo, confirms linkage |
| STD-NMR | Binding epitopes | Identifies parts of the conjugate interacting with target proteins |
| UV-Visible Spectroscopy | Electronic transitions of the corrin ring | Monitors the integrity of the B12 core upon modification |
| Circular Dichroism (CD) | Chirality and secondary structure | Assesses conformational changes upon conjugation |
Integration of Vitamin B12-O5'-NHS Ester in Multicomponent Systems for Complex Chemical Operations
The use of this compound as a molecular building block allows for its incorporation into larger, multicomponent systems designed for complex tasks. This moves beyond the simple "B12-plus-cargo" paradigm to create sophisticated functional materials and devices.
One emerging area is the development of B12-functionalized polymers and nanoparticles . By conjugating the NHS ester to amine-functionalized polymers or the surface of nanoparticles, targeted drug delivery vehicles can be created. mdpi.comnih.gov These systems can carry a high payload of therapeutic agents and are directed to cancer cells or other tissues that overexpress the B12 receptor.
Another exciting prospect is in the field of catalysis . Vitamin B12 itself can act as a catalyst for various organic reactions, particularly those involving radical intermediates. rsc.orgnih.govresearchgate.net By conjugating B12-O5'-NHS ester to a solid support or another catalytic species, novel bifunctional or recyclable catalysts can be designed. For example, a B12 conjugate could be created that brings a substrate into proximity with another catalyst, facilitating a specific chemical transformation. The integration of B12 into metal-organic frameworks (MOFs) is another strategy to create hybrid catalytic systems. rsc.org
Computational Chemistry in Predicting Reactivity and Conjugate Properties
Computational chemistry is poised to play a transformative role in the design and understanding of B12 conjugates. nih.gov By using theoretical models, researchers can predict the properties of new conjugates before they are synthesized, saving time and resources.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the reaction between the B12-O5'-NHS ester and an amine. These calculations can predict the reactivity of the ester and the most likely conformation of the resulting amide linkage. Density Functional Theory (DFT) is particularly useful for studying the electronic structure of the B12 molecule and how it is affected by conjugation. researchgate.netdiscovery.csiro.au
| Computational Method | Focus of Study | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Reactivity of NHS ester, stability of conjugate, spectroscopic properties |
| Molecular Dynamics (MD) | Conformational dynamics, binding interactions | 3D structure in solution, flexibility, binding affinity to proteins |
| QM/MM | Enzymatic reactions, complex systems | Reaction pathways, transition states, interaction energies |
| Molecular Docking | Protein-ligand binding | Binding mode and affinity of conjugates to transport proteins |
Q & A
Q. What is the reaction mechanism of Vitamin B12-O5'-NHS Ester with amine-containing biomolecules?
The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups in proteins or amine-modified oligonucleotides) via nucleophilic substitution, forming a stable amide bond. The reaction typically occurs in slightly alkaline conditions (pH 8.3–9.0) to deprotonate the amine, enhancing reactivity. Optimal buffers include 0.1–0.2 M sodium bicarbonate (pH 8.3), and the reaction is typically quenched after 1 hour at room temperature .
Q. What parameters critically influence conjugation efficiency?
- pH : Adjusting pH (7.4–9.0) balances reactivity between terminal α-amines (preferentially labeled at neutral pH) and lysine ε-amines (more reactive at higher pH) .
- Solvent : NHS esters are dissolved in anhydrous DMSO or DMF to prevent hydrolysis. Higher solvent purity reduces side reactions .
- Molar Ratio : A 5:1 to 20:1 molar excess of NHS ester to protein is recommended, with optimization via triplicate reactions (e.g., 5:1, 10:1, 20:1 ratios) to achieve desired labeling without aggregation .
Q. How is the degree of labeling (DOL) quantified post-conjugation?
DOL is calculated using the formula:
where is the dye’s absorbance at its λₘₐₓ, is its extinction coefficient, is protein absorbance, and is the dye’s correction factor at 280 nm. HPLC or gel filtration (e.g., Sephadex™ G-25) validates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for labeling methylated DNA versus proteins?
Methylated DNA requires higher NHS ester concentrations (10–20-fold molar excess) due to reduced amine accessibility. One-step protocols (e.g., 2-hour reaction at 25°C in 0.1 M borate buffer, pH 8.5) minimize DNA degradation. For proteins, lower ester ratios (5:1) and shorter reaction times (30–60 minutes) prevent over-labeling and precipitation .
Q. How to resolve contradictions in data linked to DNA concentration or pH effects?
- DNA Concentration : At low DNA concentrations (<0.1 mg/mL), labeling efficiency drops due to diluted reactive sites. Pre-concentrate DNA or increase ester:DNA ratios (Table 13) .
- pH Variability : If labeling efficiency plateaus at pH >8.5, test buffer additives (e.g., 1% BSA) to stabilize the ester or use zwitterionic buffers (e.g., HEPES, pH 7.5–8.0) for selective N-terminal labeling .
Q. What strategies address failed conjugations or low yields?
- Purification : Remove hydrolyzed esters via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography. Free dye contaminants can quench fluorescence .
- Storage : Lyophilize conjugated products in dark, anhydrous conditions. Avoid freeze-thaw cycles; store at -20°C with desiccants .
- Validation : Use MALDI-TOF or SDS-PAGE with in-gel fluorescence to confirm conjugation .
Q. How to design multi-step labeling strategies for complex targets?
Combine NHS ester chemistry with orthogonal methods (e.g., maleimide-thiol or click chemistry). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
